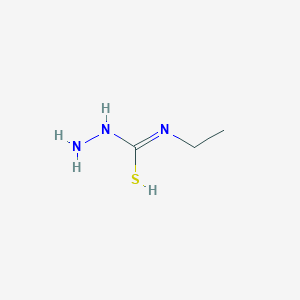

N-amino-N'-ethylcarbamimidothioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

N-amino-N'-ethylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S/c1-2-5-3(7)6-4/h2,4H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYYTGUCWARUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(NN)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C(NN)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies and Methodologies for N Amino N Ethylcarbamimidothioic Acid and Its Analogues

General Synthetic Routes to Carbamimidothioic Acids

Carbamimidothioic acids, more commonly known as thioureas, are a class of organosulfur compounds with the general structure (R¹R²N)(R³R⁴N)C=S. Their synthesis is a fundamental process in organic chemistry, with several well-established routes. The most prevalent methods involve the reaction of an amine with a source of a thiocarbonyl group.

A primary and widely used method is the reaction of a primary or secondary amine with an isothiocyanate. This reaction is typically straightforward, proceeding readily to form the corresponding N,N'-disubstituted or trisubstituted thiourea (B124793). The process is versatile, allowing for a wide range of substituents on both the amine and the isothiocyanate.

Another common approach begins with carbon disulfide. In this method, a primary amine reacts with carbon disulfide, often in the presence of a base, to form a dithiocarbamate (B8719985) salt intermediate. This intermediate can then react with another amine, or be treated with a coupling agent like a carbodiimide, to eliminate hydrogen sulfide (B99878) and form the thiourea. A variation of this involves the reaction of carbon disulfide with two equivalents of an amine under dehydrosulfurizing conditions. A simple condensation between amines and carbon disulfide in an aqueous medium has been shown to be an efficient route for symmetrical and unsymmetrical substituted thiourea derivatives. organic-chemistry.org

More recently, atom-economic methods have been developed, such as the reaction of isocyanides with amines in the presence of elemental sulfur. organic-chemistry.org This three-component reaction proceeds efficiently at ambient temperatures to produce thioureas in excellent yields. organic-chemistry.org Additionally, the use of a thiocarbonyl surrogate, generated from sulfur and chloroform, has been employed for the synthesis of various thiocarbamides. organic-chemistry.org The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern on the thiourea product, and considerations for reaction scale and efficiency.

Synthesis of N-amino-N'-ethylcarbamimidothioic Acid and Related Thiosemicarbazide (B42300)/Amidinothiourea Structures

The target compound, this compound, belongs to the thiosemicarbazide class of compounds. Thiosemicarbazides are structurally related to thioureas, featuring a nitrogen-nitrogen bond (hydrazine moiety) as part of the structure, with the general formula R¹R²N-NR³-C(=S)-NR⁴R⁵. The synthesis of these compounds follows principles similar to those for thioureas, primarily involving the reaction of a hydrazine (B178648) derivative with an isothiocyanate.

For the specific synthesis of this compound (H₂N-NH-C(=S)-NH-CH₂CH₃), the most direct route involves the reaction of hydrazine (H₂N-NH₂) with ethyl isothiocyanate (CH₃CH₂-N=C=S). This nucleophilic addition of the hydrazine to the electrophilic carbon of the isothiocyanate group yields the desired product.

The synthesis of related structures, such as amidinothioureas (guanylthioureas), involves the reaction of dicyandiamide (B1669379) with thiols or the oxidative cyclization of N-substituted formamidino-N'-substituted iminothiocarbamides. researchgate.net These compounds feature a guanidine (B92328) group attached to the thiourea core.

Precursor Reactants and Optimized Reaction Conditions

The synthesis of thiosemicarbazides and related thioureas relies on the careful selection of precursors and optimization of reaction conditions to achieve high yields and purity. The general method involves the nucleophilic addition of carbohydrazides or amines to isothiocyanates. researchgate.net

Key precursor reactants include:

Isothiocyanates: Aryl, alkyl, and acyl isothiocyanates serve as the electrophilic thiocarbonyl source. Acyl isothiocyanates can be generated in situ from acid chlorides and a thiocyanate (B1210189) salt (e.g., KSCN, NH₄SCN). mdpi.comresearchgate.net

Nucleophiles: Hydrazines (for thiosemicarbazides), carbohydrazides (for 1-acylthiosemicarbazides), and primary or secondary amines (for thioureas) are the common nucleophilic partners. organic-chemistry.orgresearchgate.net

Optimized reaction conditions vary depending on the specific reactants and desired product. Solvents such as pyridine, ethanol, acetone, and water are frequently used. researchgate.netmdpi.comnih.gov The reactions can be performed at room temperature or require heating (reflux) to proceed to completion. nih.govmdpi.com In some cases, bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are used to facilitate the reaction, particularly when forming intermediates or in cyclization steps. researchgate.net

Below is a table summarizing typical precursor combinations and conditions for the synthesis of thiourea and thiosemicarbazide derivatives.

Table 1: Precursor Reactants and Conditions for Thiourea/Thiosemicarbazide Synthesis

| Product Class | Nucleophile | Thiocarbonyl Source | Solvent/Conditions | Reference |

|---|---|---|---|---|

| N,N'-Disubstituted Thioureas | Primary Amine | Isothiocyanate | Acetone, Room Temperature | nih.gov |

| N-Acyl Thioureas | Amine | Acyl Isothiocyanate (from Acid Chloride + KSCN) | Acetone | mdpi.com |

| 4-Arylthiosemicarbazides | Hydrazine (from aroylhydrazide) | Aryl Isothiocyanate | Ethanol, Reflux | researchgate.net |

| 1-Aroylthiosemicarbazides | Carbohydrazide | Aryl Isothiocyanate | Pyridine or NaOH | researchgate.net |

| Symmetrical Thioureas | Primary Amine | Carbon Disulfide (CS₂) | Aqueous Medium | organic-chemistry.org |

One-Pot and Multi-Component Reaction Approaches

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability, leading to the development of one-pot and multi-component reactions (MCRs) for the synthesis of complex molecules. youtube.com These strategies are highly applicable to the synthesis of thiourea and thiosemicarbazide structures. A one-pot synthesis involves multiple reaction steps in the same reactor without the isolation of intermediates, saving time and resources. youtube.com

A significant MCR for thiourea synthesis is the three-component reaction of an isocyanide, an amine (or amidine), and elemental sulfur. nih.govresearchgate.net This approach is highly atom-economical and can be performed under mild conditions, sometimes in water, avoiding the use of toxic solvents. organic-chemistry.orgresearchgate.net Continuous-flow systems have been developed for this MCR, allowing for efficient production and simple product isolation by filtration. nih.gov

One-pot procedures are also used for the synthesis of substituted guanidines from thiourea precursors. For instance, carbamoyl (B1232498) isothiocyanates can react with a primary amine to form a protected thiourea, which is then coupled with a second amine in the same pot using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to yield a multisubstituted guanidine. organic-chemistry.org This method avoids the need to isolate the often polar thiourea intermediate. organic-chemistry.org

The use of organocatalysts, particularly those based on a chiral thiourea backbone, has enabled the development of asymmetric multi-component reactions (AMCRs) for producing chiral molecules in a single step. rsc.org These catalysts often work through a dual activation mechanism, using hydrogen bonding to activate both the electrophile and nucleophile simultaneously. rsc.org

Table 2: Examples of One-Pot and Multi-Component Syntheses

| Reaction Type | Components/Starting Materials | Key Features | Product | Reference |

|---|---|---|---|---|

| Three-Component Reaction | Isocyanide, Amine, Elemental Sulfur | Atom-economic, often in water or flow system | Thiourea | nih.govresearchgate.net |

| One-Pot Guanidine Synthesis | Carbamoyl Isothiocyanate, Primary Amine, Second Amine, EDCI | Avoids intermediate purification | Multisubstituted Guanidine | organic-chemistry.org |

| Four-Component Reaction | Acid Chloride, Tetramethylthiourea, Ethyl Bromopyruvate, Ammonium (B1175870) Thiocyanate | Efficient assembly of complex heterocycles | Functionalized Thiazole (B1198619) | researchgate.net |

Preparation of this compound Derivatives and Structural Modifications

The core structure of this compound and related thiosemicarbazides serves as a versatile scaffold for structural modification. By introducing various functional groups, chemists can modulate the compound's physicochemical and biological properties. These modifications can be achieved either by using substituted precursors during the initial synthesis or by post-synthetic functionalization of a pre-formed thiosemicarbazide core.

Strategies for Functionalization and Substitution

Functionalization strategies allow for the creation of a diverse library of thiourea and thiosemicarbazide derivatives. Key approaches include:

Varying the N-Substituents: The most straightforward strategy is to use a wide variety of substituted amines, hydrazines, and isothiocyanates in the primary synthesis. This allows for the introduction of alkyl, aryl, acyl, and heterocyclic moieties at different nitrogen positions. For example, using substituted phenyl isothiocyanates or anilines can introduce electron-withdrawing or electron-donating groups onto an aromatic ring, which can significantly impact the molecule's properties. mdpi.com

Acylation: The nitrogen atoms of the thiourea or thiosemicarbazide backbone can be acylated using acid chlorides or anhydrides. N-aroyl thioureas, for instance, are a well-studied class of derivatives. acs.org

Alkylation: Alkylation, typically on the sulfur atom, can be achieved using alkyl halides to form isothiourea salts. These intermediates are often used in subsequent reactions, such as the synthesis of guanidines. nih.gov

Cyclization Reactions: Thiosemicarbazides are valuable precursors for the synthesis of five- and six-membered heterocyclic compounds. wikipedia.org They can react with α-haloketones, dicarbonyl compounds, or other bifunctional reagents to form thiazoles, triazoles, thiadiazoles, and other heterocycles. researchgate.netnih.gov For example, formylation of thiosemicarbazide provides a pathway to 1,2,4-triazoles. mdpi.comwikipedia.org

These strategies enable the systematic modification of the parent structure to explore structure-activity relationships for various applications.

Synthesis of Amino Acid-Derived Carbamimidothioic Acid Analogues

Incorporating amino acid moieties into a carbamimidothioic acid or thiosemicarbazide structure is a powerful strategy for creating peptidomimetics and other biologically relevant molecules. nih.govnih.gov Amino acids provide chirality and a diverse range of side chains (R groups) that can be used for molecular recognition and function.

The synthesis of these analogues typically involves coupling an amino acid derivative with a thiocarbonyl-containing reactant. There are two primary approaches:

Using the Amino Group as a Nucleophile: The amino group of an amino acid ester can react directly with an isothiocyanate. The ester protecting group prevents the carboxyl group from interfering and can be removed in a later step. This method attaches the amino acid residue to one of the thiourea nitrogens.

Using the Carboxyl Group as a Handle: The carboxyl group of an N-protected amino acid can be converted into an acyl isothiocyanate. This is typically done by first forming the acid chloride, followed by reaction with a thiocyanate salt. The resulting N-acyl isothiocyanate can then react with an amine or hydrazine to form a thiourea or thiosemicarbazide where the amino acid is linked via an amide bond.

These strategies allow for the creation of complex structures that combine the features of peptides and thioureas. For example, these building blocks can be used to synthesize "@-tides," which are peptidomimetics designed to mimic or disrupt β-strand protein interactions. nih.gov The synthesis of such complex molecules often requires multi-step sequences and careful use of protecting groups to ensure correct regio- and stereochemistry. nih.govmonash.edu The development of decarboxylative cycloaddition reactions using α-amino acids has further expanded the toolkit for creating diverse heterocyclic structures from these readily available building blocks. beilstein-journals.org

Introduction of Specific Structural Moieties (e.g., adamantane-linked, aryl, acyl)

The synthesis of analogues of this compound featuring adamantane (B196018), aryl, and acyl groups involves multi-step procedures, often starting from a thiosemicarbazide or a related precursor.

Adamantane-Linked Analogues

The incorporation of a bulky and lipophilic adamantane moiety can significantly influence the biological properties of a molecule. A common strategy to introduce an adamantane group is through the use of an adamantane-containing starting material, such as 4-(1-adamantyl)-3-thiosemicarbazide (B1332479). nih.gov This precursor can then undergo condensation reactions with various electrophiles to yield the desired adamantane-linked thiosemicarbazone derivatives. nih.govresearchgate.net

For instance, the reaction of 4-(1-adamantyl)-3-thiosemicarbazide with a range of substituted benzaldehydes and acetophenones in methanol (B129727) under reflux with an acid catalyst like acetic acid has been shown to produce the corresponding thiosemicarbazones containing the adamantane skeleton. nih.gov This general approach can be adapted to synthesize adamantane-linked analogues of this compound.

A plausible synthetic route would involve the initial synthesis of an N-ethyl-N'-(1-adamantyl)thiourea, which can then be aminated. Alternatively, a pre-formed adamantane-containing hydrazine could be reacted with an ethyl isothiocyanate.

Aryl Analogues

The introduction of aryl groups can be accomplished through several methods, including nucleophilic aromatic substitution and cross-coupling reactions. A general and effective method for the N-arylation of amino acid derivatives involves a metal-free, base-induced reaction. researchgate.net In this approach, an aryl halide (such as a 4-substituted fluorobenzene) is reacted with an amino acid in the presence of a base like potassium carbonate in a refluxing solvent. researchgate.net This methodology could potentially be applied to the N-amino group of a suitable precursor to this compound.

Another relevant synthetic strategy involves the reaction of aromatic amines with carbon disulfide and methyl iodide in the presence of a base to form methyl N-arylthiocarbamates or dimethyl N-aryldithiocarbonimidates. researchgate.net These intermediates can then be further reacted with a diamine to produce 2-arylamino-2-imidazolines. researchgate.net A similar strategy could be envisioned where an N-aryl hydrazine derivative is used as a starting material.

The synthesis of thiazole derivatives bearing aromatic moieties often involves the condensation of a thioamide with a substituted α-haloketone. nih.gov This highlights a common strategy where a sulfur-containing nucleophile reacts with an electrophilic aromatic compound.

Acyl Analogues

Acylation of the N-amino group of the this compound scaffold introduces an acyl moiety, which can modulate the electronic and steric properties of the molecule. A straightforward method for the synthesis of N-acyl derivatives is the reaction of a carboxylic acid with a carbodiimide, such as N,N'-dialkylcarbodiimide, which proceeds through an O-acylisourea intermediate that rearranges to the more stable N-acylurea. ias.ac.in This type of reaction could be adapted for the acylation of the terminal amino group.

Another common method for acylation involves the use of an acyl chloride. For example, the synthesis of N-acyl thiourea derivatives can be achieved by reacting an acid chloride with ammonium thiocyanate to form an in-situ isothiocyanate, which then reacts with an amine. mdpi.com This two-step, one-pot synthesis is efficient for creating a variety of N-acyl thioureas. mdpi.com A similar approach could be employed by reacting an appropriately substituted hydrazine with an acyl isothiocyanate.

Furthermore, the Ritter reaction provides a method for synthesizing N-acylamino derivatives. For instance, 3-acetylaminoadamantane-1-carboxylic acid can be synthesized from 3-hydroxyadamantane-1-carboxylic acid and acetonitrile (B52724) in a sulfuric acid medium. science.org.ge While this specific example involves adamantane, the underlying principle of the Ritter reaction can be applied more broadly for the introduction of acylamino groups.

Enzymatic strategies are also emerging for the synthesis of N-acyl amino acids, offering a green alternative to traditional chemical methods. nih.govnih.gov These biocatalytic approaches often utilize lipases or acylases to catalyze the amide bond formation between a fatty acid (or its activated form) and an amino acid. nih.gov

Interactive Data Table: Synthetic Strategies for Introducing Moieties

| Moiety | General Strategy | Starting Materials Example | Product Type Example | Reference(s) |

| Adamantane | Condensation Reaction | 4-(1-adamantyl)-3-thiosemicarbazide and substituted benzaldehydes | Adamantane-containing thiosemicarbazones | nih.govresearchgate.net |

| Adamantane | Ritter Reaction | 3-hydroxyadamantane-1-carboxylic acid and acetonitrile | 3-acetylaminoadamantane-1-carboxylic acid | science.org.ge |

| Aryl | Metal-free Base-induced Aryl Amination | 4-substituted fluorobenzene (B45895) and amino acids | N-aryl amino acids | researchgate.net |

| Aryl | Reaction with CS₂ and MeI followed by Amination | Aromatic amines, CS₂, MeI, 1,2-diaminoethane | 2-Arylamino-2-imidazolines | researchgate.net |

| Acyl | Reaction with Carbodiimides | Benzoic acid derivatives and N,N'-dialkylcarbodiimide | N-acylurea derivatives | ias.ac.in |

| Acyl | Reaction with Acyl Chloride and Thiocyanate | Acid chloride, ammonium thiocyanate, and a heterocyclic amine | N-acyl thiourea derivatives | mdpi.com |

Iii. Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of N Amino N Ethylcarbamimidothioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to map out atomic connectivity and deduce the precise structure.

The structure of 1-amino-3-ethylthiourea (H₂N-NH-C(=S)-NH-CH₂CH₃) contains several distinct proton and carbon environments that would give rise to a predictable NMR spectrum.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the ethyl group would be readily identifiable. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen would appear as a quartet, and the terminal methyl protons (-CH₃) would present as a triplet due to scalar coupling. The protons on the nitrogen atoms (NH₂, NH) are exchangeable and would likely appear as broad singlets, with chemical shifts that can be influenced by solvent, concentration, and temperature. nih.gov The signal for the thioamide NH proton is often observed at a downfield chemical shift. researchgate.netuq.edu.au

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would show three distinct signals corresponding to the three carbon environments in the molecule. The most downfield signal would be that of the thiocarbonyl carbon (C=S), which typically appears in the range of 180-210 ppm for thiourea (B124793) derivatives. rsc.orgmdpi.com The two carbons of the ethyl group would appear in the aliphatic region of the spectrum. organicchemistrydata.org

Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data are predicted values based on typical chemical shifts for the functional groups present and data from analogous thiosemicarbazide (B42300) compounds. Actual experimental values may vary.

| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| -CH₃ | ~1.2 | Triplet (t) | ~15 |

| -CH₂- | ~3.6 | Quartet (q) | ~40 |

| C=S | - | - | ~182 |

| -NH- | ~7.5-8.5 | Broad Singlet (br s) | - |

| -NH₂ | ~4.0-5.0 | Broad Singlet (br s) | - |

| -NH- (hydrazine) | ~7.0-8.0 | Broad Singlet (br s) | - |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure by revealing through-bond correlations between nuclei. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. libretexts.org For 1-amino-3-ethylthiourea, a cross-peak would be expected between the methylene quartet and the methyl triplet, confirming the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. researchgate.net It would show a cross-peak connecting the ¹H signal of the methylene group to its corresponding ¹³C signal, and another cross-peak linking the methyl protons to their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. Key expected correlations would include the protons of the methylene group (-CH₂-) showing a cross-peak to the thiocarbonyl carbon (C=S), definitively linking the ethyl group to the thiourea core.

Predicted 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |

| COSY | -CH₂- | -CH₃ | Confirms ethyl group connectivity. |

| HSQC | -CH₂- | -CH₂- | Assigns the methylene carbon. |

| HSQC | -CH₃ | -CH₃ | Assigns the methyl carbon. |

| HMBC | -CH₂- | C=S | Confirms ethyl attachment to nitrogen adjacent to C=S. |

| HMBC | -CH₃ | -CH₂- | Confirms ethyl group connectivity. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. vscht.cz An experimental IR spectrum for N-ethyl-hydrazinecarbothioamide (CAS 13431-34-0) is available from the NIST spectral database, providing a basis for vibrational assignment. nist.gov

The spectrum is characterized by several key absorption regions:

N-H Stretching: The region from 3100 to 3400 cm⁻¹ typically contains multiple bands corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) and the secondary amine (-NH-) groups. iosrjournals.org For thiosemicarbazides, these bands are often found between 3169 cm⁻¹ and 3365 cm⁻¹. iosrjournals.org

C-H Stretching: Absorptions due to the stretching of the C-H bonds in the ethyl group are expected just below 3000 cm⁻¹.

Thioamide Bands: Thioureas and thiosemicarbazides exhibit characteristic "thioamide" bands, which are complex mixed vibrations. The thioamide I band (largely C=N stretching and N-H bending) and thioamide II band (N-H bending and C-N stretching) often appear in the 1500-1650 cm⁻¹ region. uq.edu.auiosrjournals.org

C=S Stretching: The C=S stretching vibration is often coupled with other modes, but it contributes to bands typically found in the broad 700-1300 cm⁻¹ region. researchgate.netresearchgate.net For thiourea itself, a band at 730 cm⁻¹ is attributed to the C=S stretch. researchgate.net

Principal Predicted IR Absorption Bands Note: Wavenumbers are based on data for thiosemicarbazides and N-substituted thioureas.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| 3400 - 3200 | ν(N-H) | -NH₂ and -NH Stretching |

| 2975 - 2850 | ν(C-H) | -CH₂- and -CH₃ Stretching |

| 1650 - 1590 | δ(N-H) | -NH₂ Scissoring |

| 1585 - 1500 | Thioamide I & II | Mixed ν(C=N), δ(N-H) |

| ~1450 | Thioamide II & III | Mixed ν(C-N), δ(N-H) |

| 750 - 850 | ν(C=S) | Thiocarbonyl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). acs.orgacs.org This accuracy allows for the unambiguous determination of a molecule's elemental formula. For N-amino-N'-ethylcarbamimidothioic acid (formula C₃H₉N₃S), HRMS analysis of its protonated molecular ion, [M+H]⁺, would be used to confirm the elemental composition.

Calculated Exact Mass for HRMS

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | [C₃H₁₀N₃S]⁺ | 120.0641 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. libretexts.orguni-muenster.de An electron ionization (EI) mass spectrum for the compound is available from the NIST database, showing a molecular ion peak (M⁺˙) at m/z 119 and several key fragments. nist.gov

The fragmentation of thioureas is often directed by the sulfur and nitrogen atoms. acs.orgacs.org Common fragmentation pathways for 1-amino-3-ethylthiourea would involve cleavage of the bonds adjacent to the nitrogen atoms (alpha-cleavage) and rearrangements.

Observed and Predicted Fragments in Mass Spectrometry Note: Fragments are based on the NIST EI-MS database and known fragmentation patterns of related compounds. nist.govacs.org

| m/z | Proposed Fragment Structure / Loss | Fragmentation Pathway |

| 119 | [C₃H₉N₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 104 | [M - NH]⁺˙ | Loss of an imino radical |

| 88 | [M - NH₂]⁺ | Loss of the terminal amino group |

| 74 | [CH₂=N-C(=S)-NH₂]⁺˙ | McLafferty-type rearrangement and cleavage |

| 61 | [HN=C=S]⁺˙ | Cleavage of the N-N and N-C bonds |

| 60 | [NH₂-C≡S]⁺ | Cleavage of the N-N and N-C bonds |

| 44 | [CH₃-CH=NH₂]⁺ | Alpha-cleavage at the ethyl group |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy is pivotal for probing the electronic structure of this compound, particularly the transitions involving the thiocarbonyl (C=S) chromophore and associated nitrogen lone pairs.

The UV-Vis absorption spectrum of this compound is expected to be characterized by distinct electronic transitions originating from its thiourea core. In related thiourea derivatives, two primary types of transitions are typically observed: π → π* and n → π* transitions. uzh.chusp.br

The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the C=S double bond. This is a high-energy, allowed transition, generally resulting in a strong absorption band in the near-UV region. uzh.ch For instance, studies on N-(4-chlorobutanoyl)-N′-(aryl)thiourea isomers show that maximum absorption wavelengths (λ_max) are significantly influenced by the molecular structure, highlighting the sensitivity of these electronic transitions to the chemical environment. carta-evidence.org The second key transition is the n → π, where an electron from a non-bonding orbital (n), primarily localized on the sulfur or nitrogen atoms, is promoted to the π antibonding orbital of the thiocarbonyl group. uzh.chusp.br This transition is lower in energy (occurs at a longer wavelength) compared to the π → π* transition and is formally forbidden by symmetry rules, leading to a much weaker absorption band. uzh.chusp.br In a study of cobalt-thiourea complexes, the precursor thiourea solution exhibited a characteristic absorption range between 225 and 270 nm, which is typical for these transitions. mdpi.com The specific λ_max values for this compound would be determined by factors such as solvent polarity and the electronic effects of the amino and ethyl substituents. usp.br

Table 1: Expected Electronic Transitions for this compound This table is illustrative, based on data for analogous thiourea compounds.

| Transition Type | Orbital Origin | Orbital Destination | Expected Wavelength (λ_max) Range | Expected Molar Absorptivity (ε) | Relative Intensity |

|---|---|---|---|---|---|

| π → π | π (C=S) | π (C=S) | ~230-270 nm | High (~10,000 L mol⁻¹ cm⁻¹) | Strong |

| n → π | n (S, N) | π (C=S) | ~270-300 nm | Low (~10-100 L mol⁻¹ cm⁻¹) | Weak |

While many simple thioureas are non-fluorescent, functionalized derivatives can exhibit significant emission, making them valuable as fluorescent probes. nih.govrsc.org The fluorescence properties of this compound would be intrinsically linked to its electronic structure and its interaction with the local environment. Thiourea derivatives incorporated into larger π-conjugated systems, such as benzoxadiazoles, have been shown to be fluorescent, often with large Stokes shifts (the difference between the absorption and emission maxima) exceeding 250 nm. nih.gov

The fluorescence of such compounds is often sensitive to environmental factors like solvent polarity and hydrogen bonding. researchgate.net For many fluorescent probes, emission intensity can be quenched in polar, protic solvents like water and enhanced in nonpolar environments. nih.gov Some thiourea-based receptors act as "off-on" fluorescent sensors, where the binding of a specific analyte induces a conformational change that initiates fluorescence. rsc.org The presence of the amino (-NH₂) and ethyl (-CH₂CH₃) groups on the this compound scaffold would influence its photophysical behavior, potentially enabling fluorescence that could be modulated by pH or metal ion coordination. Investigations into related compounds show that fluorescence emission can occur in the visible range, for example, with emission maxima (λ_em) observed at 613 nm for certain derivatives. nih.gov

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. wikipedia.orgnih.gov This technique provides atomic-level coordinates, allowing for a detailed analysis of bond lengths, bond angles, molecular conformation, and the arrangement of molecules within the crystal lattice. creative-biostructure.com

In the solid state, thiourea derivatives are typically found in the thione tautomeric form (C=S) rather than the thiol form (C-SH), as evidenced by the absence of S-H stretching bands in IR spectra and confirmed by X-ray diffraction. researchgate.net The central C-S bond length in related N,N'-disubstituted thioureas is typically around 1.69 Å, which is characteristic of a double bond. nih.gov The geometry around the central thiocarbonyl carbon atom is generally trigonal planar. nih.gov

The conformation of the molecule is defined by the torsion angles around the C-N bonds. In N,N'-disubstituted thioureas, the substituents on the nitrogen atoms can adopt different orientations. For example, in N,N′-bis[2-(dialkylamino)phenyl]thioureas, the thiocarbonyl group and the N-H bonds can be oriented to facilitate both intramolecular and intermolecular hydrogen bonds. nih.govresearchgate.net The conformation of the ethyl and amino groups relative to the planar thiourea backbone would be determined by steric hindrance and the formation of stabilizing intramolecular interactions.

The crystal packing of thiourea derivatives is predominantly governed by strong hydrogen bonds. The most common and robust interaction is the formation of centrosymmetric dimers via a pair of N-H···S hydrogen bonds, a motif described by the graph-set notation R²₂(8). acs.orgresearchgate.net This interaction is a recurring feature in the crystal structures of numerous thiourea compounds. acs.org

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. researchgate.netnih.gov The surface is mapped with properties like dnorm (normalized contact distance), which uses a red-white-blue color scheme to highlight regions of close intermolecular contact. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, corresponding to strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov

Lattice energy calculations, often performed using density functional theory (DFT), complement this analysis by quantifying the energetic stability of the crystal lattice. The energy of specific interactions, such as the N-H···S hydrogen bonds, can be calculated to confirm their role as the primary stabilizing forces in the crystal packing. acs.org

Table 2: Representative Hirshfeld Surface Contact Contributions for a Thiourea Derivative This table presents typical data based on published analyses of analogous compounds and is illustrative for this compound. nih.govresearchgate.net

| Intermolecular Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 55 % | Represents the most abundant, albeit weaker, van der Waals contacts. |

| S···H / H···S | 20 - 30 % | Corresponds to the dominant N-H···S hydrogen bonds stabilizing the crystal structure. |

| C···H / H···C | 10 - 15 % | Indicates weaker C-H···S or C-H···π interactions. |

| N···H / H···N | 5 - 10 % | Represents N-H···N hydrogen bonds or other close contacts involving nitrogen. |

| Other (C···C, S···N, etc.) | < 5 % | Minor contributions from other van der Waals contacts. |

Iv. Theoretical and Computational Chemistry Approaches to N Amino N Ethylcarbamimidothioic Acid

Quantum Chemical Calculations (DFT, Ab Initio, Semi-empirical)

Quantum chemical calculations are fundamental in predicting the molecular structure, electronic properties, and spectroscopic signatures of N-amino-N'-ethylcarbamimidothioic acid and its analogs. Among the various methods, Density Functional Theory (DFT) is widely used due to its balance of accuracy and computational cost. nih.gov Ab initio and semi-empirical methods are also employed for specific purposes.

The three-dimensional structure of this compound is crucial for its function. Geometry optimization calculations are performed to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For thiosemicarbazide (B42300) derivatives, the conformation is largely determined by the orientation of substituents around the thiourea (B124793) core. researchgate.net

Studies on similar molecules show that they can exist in different isomeric (E/Z) and conformational (syn/anti) forms due to rotation around the C-N bonds. The presence of the ethyl group introduces further conformational possibilities. Intramolecular hydrogen bonding, often between a hydrazine (B178648) proton and the thione sulfur atom, plays a significant role in stabilizing certain conformations. nih.gov Computational modeling, for instance using the B3LYP exchange functional with a 6-311G* basis set, can effectively optimize these geometrical structures. researchgate.net

Table 1: Representative Conformational Data for Thiosemicarbazide Analogs (Note: This table is illustrative, based on typical findings for related compounds, as specific data for this compound is not readily available in the searched literature.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Hydrogen Bond (N-H···S) |

| Trans-anti | 0.00 | ~180 | Present |

| Trans-syn | 1.5 - 2.5 | ~0 | Absent |

| Cis-anti | 3.0 - 4.0 | ~180 | Present |

| Cis-syn | > 5.0 | ~0 | Absent |

The electronic characteristics of this compound govern its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its electron-donating and accepting capabilities.

For thiosemicarbazide derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms, making these the likely sites for electrophilic interactions. researchgate.netsemanticscholar.org The LUMO is often spread across the C=S double bond. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net The electron-donating nature of the ethyl group is expected to influence these energy levels.

Molecular Electrostatic Potential (MEP) maps, derived from electron density calculations, visualize the charge distribution and reactive sites. For thiosemicarbazide-type molecules, the sulfur atom generally corresponds to the region of most negative electrostatic potential, identifying it as a primary site for metal coordination. nih.gov

Table 2: Calculated Quantum Chemical Parameters for a Representative Thiosemicarbazide Derivative (Data adapted from studies on similar compounds) researchgate.net

| Parameter | Value (eV) |

| EHOMO | -6.15 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 4.92 |

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and intensities, specific bands in the experimental spectra can be assigned to particular molecular motions. Key vibrational signatures for related compounds include N-H stretching, C-H stretching of the alkyl group, and the characteristic thioamide bands. nih.gov

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis). semanticscholar.org These calculations help to identify the nature of electronic transitions, such as the π → π* and n → π* transitions, which are characteristic of the thiosemicarbazone chromophore. nih.gov The calculated absorption maxima can be compared with experimental data to confirm the electronic structure.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. electrochemsci.org MD simulations are particularly useful for exploring the conformational landscape of flexible molecules in solution. electrochemsci.org

These simulations can reveal:

The relative populations of different conformers.

The dynamics of intramolecular and intermolecular hydrogen bonding.

The influence of the solvent on molecular structure and flexibility.

For instance, MD simulations have been used to study the adsorption of thiosemicarbazone derivatives on metal surfaces, showing that the molecules tend to adsorb in a planar orientation through their sulfur and nitrogen atoms. electrochemsci.org

Mechanistic Studies of Reactions Involving this compound and its Analogues

Computational chemistry plays a crucial role in elucidating the mechanisms of reactions involving thiosemicarbazides. researchgate.netekb.eg This includes their synthesis via condensation reactions and their interactions with other molecules, such as metal ions. nih.govnih.govtaylorandfrancis.commdpi.com

To understand a chemical reaction, it is essential to identify the transition state—the highest energy point on the reaction pathway. Computational methods can locate these transition state structures and calculate the activation energy barrier, which determines the reaction rate.

For reactions like the formation of thiosemicarbazones (from a thiosemicarbazide and an aldehyde or ketone) or the chelation of metal ions, DFT calculations can map out the entire reaction profile. nih.govnih.gov This involves calculating the energies of reactants, products, intermediates, and transition states. Such analyses provide a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to obtain through experimental means alone. researchgate.net

Solvent Effects on Reaction Pathways

The solvent environment can significantly influence the reaction pathways of this compound by affecting the stability of reactants, transition states, and products. While specific experimental studies on this exact molecule are not prevalent, the known chemistry of thiourea derivatives allows for a theoretical discussion of potential solvent effects.

The thiourea moiety in this compound can exist in tautomeric forms, primarily the thione and thioenol forms. The equilibrium between these tautomers is sensitive to the solvent's polarity and its ability to form hydrogen bonds.

Polar Protic Solvents: Solvents like water and alcohols can stabilize the more polar thione form through hydrogen bonding with the amino groups and the thiocarbonyl sulfur atom. They can also facilitate proton transfer steps in reactions, potentially lowering the activation energy for certain pathways.

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also solvate the polar functional groups but are less effective at donating hydrogen bonds. Their influence will depend on the specific dipoles of the reactants and transition states.

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or toluene, the less polar thioenol tautomer might be more favored. The aggregation of molecules through intermolecular hydrogen bonding could also become a more significant factor in these environments.

The nucleophilicity of the sulfur and nitrogen atoms in this compound is also modulated by the solvent. In reactions where the compound acts as a nucleophile, the choice of solvent can dictate the reaction rate and selectivity. For instance, in polar aprotic solvents, the nucleophilicity of the anionic form would be enhanced compared to polar protic solvents where the anion would be heavily solvated.

A study on the reactions of amino groups in amino acids with α,β-unsaturated compounds highlighted the importance of the solvent in influencing reaction kinetics. nih.gov Similar principles would apply to the reactions of the amino group in this compound.

Computational Design and Structure-Activity Relationship (SAR) Modeling

Computational design and Quantitative Structure-Activity Relationship (QSAR) modeling are pivotal in the rational design of new therapeutic agents based on a lead compound like this compound. oncodesign-services.com These methods aim to establish a mathematical correlation between the chemical structure of a molecule and its biological activity. nih.gov

QSAR studies on thiourea derivatives have identified several key molecular descriptors that influence their biological activities. nih.govscichemj.orgfarmaciajournal.com These descriptors typically fall into three categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

A typical QSAR study involves the following steps:

Dataset Selection: A series of thiourea derivatives with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the dataset using computational chemistry software.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates a subset of the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For instance, a QSAR study on a series of thiourea derivatives with anticancer activity revealed that lipophilicity (LogP), the length of the C=N bond, and the vibrational frequency of a C=O bond (in related derivatives) were priority descriptors for predicting activity. scichemj.org Another study on thiourea derivatives as anti-hepatitis C virus agents found a significant correlation between activity and hydrophobic properties, as well as the presence or absence of specific structural features. nih.gov

The insights gained from such QSAR models can be used to computationally design new derivatives of this compound with potentially improved activity. By modifying the substituents on the ethyl and amino groups, it is possible to tune the electronic, steric, and hydrophobic properties of the molecule to optimize its interaction with a biological target.

Table 1: Key Molecular Descriptors in QSAR Studies of Thiourea Derivatives

| Descriptor Type | Example Descriptors | Biological Activity Influence |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Affects binding affinity to target proteins and reactivity. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Influences how the molecule fits into a binding pocket. |

| Hydrophobic | LogP, Polar Surface Area | Determines membrane permeability and interactions with hydrophobic pockets. |

| Topological | Connectivity Indices, Wiener Index | Encodes information about the branching and connectivity of the molecule. |

Investigation of Electronic Effects on Catalytic Activity and Selectivity

The electronic properties of the thiourea moiety in this compound and its derivatives are crucial in determining their potential catalytic activity and selectivity. The thiourea group can act as a hydrogen bond donor through its N-H protons and as a Lewis base through its sulfur and nitrogen atoms. These interactions are fundamental to its ability to catalyze certain chemical reactions.

Computational methods, particularly Density Functional Theory (DFT), are often employed to investigate these electronic effects. researchgate.net By calculating parameters such as atomic charges, electrostatic potential maps, and frontier molecular orbital energies, researchers can gain insights into how modifications to the molecular structure influence its catalytic properties.

For example, introducing electron-withdrawing or electron-donating groups at various positions on the this compound scaffold would alter the electronic density on the thiourea functional group.

Electron-Withdrawing Groups (EWGs): Attaching an EWG to the ethyl group or the amino group would decrease the electron density on the sulfur and nitrogen atoms. This would make the N-H protons more acidic and enhance the hydrogen-bonding donor capacity of the molecule. This can be particularly useful in reactions where the thiourea acts as an organocatalyst by activating an electrophile through hydrogen bonding.

Electron-Donating Groups (EDGs): Conversely, the presence of an EDG would increase the electron density on the sulfur and nitrogen atoms, enhancing their nucleophilicity and Lewis basicity. This could be advantageous in reactions where the thiourea derivative is intended to act as a nucleophilic catalyst.

The selectivity of a catalytic reaction (e.g., enantioselectivity in asymmetric catalysis) is also highly dependent on the electronic and steric environment of the catalytic site. By carefully designing the substituents on the this compound framework, it is possible to create a chiral pocket that favors the formation of one enantiomer over the other.

QSAR models can also be extended to predict catalytic activity. nih.gov In such models, electronic parameters derived from quantum chemical calculations often play a significant role. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) can be correlated with the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity.

Table 2: Predicted Electronic Effects of Substituents on Catalytic Properties

| Substituent Type | Effect on Thiourea Moiety | Predicted Impact on Catalysis |

| Electron-Withdrawing | Increased N-H acidity, Decreased S/N basicity | Enhanced hydrogen-bond donating catalysis |

| Electron-Donating | Decreased N-H acidity, Increased S/N basicity | Enhanced nucleophilic or Lewis base catalysis |

V. Chemical Reactivity and Mechanistic Investigations of N Amino N Ethylcarbamimidothioic Acid

Reaction Pathways and Kinetic Studies

The reactivity of N-amino-N'-ethylcarbamimidothioic acid is characterized by the nucleophilicity of its nitrogen and sulfur atoms, which are key to its participation in addition, condensation, and cyclization reactions.

As a polyfunctional compound, this compound possesses several nucleophilic centers, primarily the terminal amino group (N-amino) and the sulfur atom of the thioamide group. researchgate.net The lone pair of electrons on the N-amino nitrogen makes it a potent nucleophile, capable of attacking electrophilic carbon centers. For instance, it can react with isothiocyanates to yield 1,4-disubstituted thiosemicarbazides. researchgate.net Similarly, it can participate in N-acylation reactions. The rate and efficiency of such reactions are often pH-dependent; in acidic, neutral, and slightly alkaline media, the effective rate constants for N-acylation can be higher for related amino-containing structures. researchgate.net

The thioamide group also contributes to the molecule's nucleophilic character through the sulfur atom, which can attack electrophiles, particularly in its thiol tautomeric form. The nucleophilic rate constants for reactions involving similar sulfur nucleophiles have been shown in some cases to be pH-independent, while in others, an acid dependence is observed. researchgate.net

A significant aspect of the chemistry of this compound and related thiosemicarbazides is their utility as building blocks for the synthesis of a wide variety of heterocyclic compounds. researchgate.netjuniv.edu These reactions typically initiate with a condensation reaction between the N-amino group of the thiosemicarbazide (B42300) and a carbonyl compound, such as an aldehyde or ketone, to form a thiosemicarbazone intermediate. juniv.edumdpi.comnih.govjocpr.comchemmethod.com

These thiosemicarbazone intermediates are versatile precursors that can undergo subsequent intramolecular cyclization to form stable five- or six-membered heterocyclic rings. The specific heterocycle formed is determined by the nature of the carbonyl substrate and the reaction conditions. Common heterocycles synthesized from thiosemicarbazide precursors include:

Thiazoles and Thiazolidinones: Reaction with α-haloketones or α-haloesters leads to the formation of thiazole (B1198619) derivatives. researchgate.net For example, cyclization with ethyl bromoacetate (B1195939) can yield 4-thiazolidinones. researchgate.netchemmethod.com

Triazoles: Intramolecular cyclization of thiosemicarbazone derivatives, often under basic conditions (e.g., aqueous NaOH), can lead to the formation of 1,2,4-triazole-3-thiones. nih.gov

Thiadiazoles and Thiadiazines: Thiosemicarbazides are key precursors for 1,3,4-thiadiazoles and 1,3,4-thiadiazines. researchgate.netjuniv.edu The reaction conditions can be tuned to favor one heterocyclic system over another, which may exist as isomeric products. researchgate.net

The general pathway for these transformations involves the initial formation of a C=N bond, followed by an intramolecular nucleophilic attack from the sulfur or a nitrogen atom of the thiosemicarbazide backbone onto an electrophilic center within the intermediate. researchgate.net

Table 1: Heterocyclic Systems Derived from Thiosemicarbazide Precursors

| Precursor | Reactant | Heterocyclic Product | Reference |

| Thiosemicarbazide | Aldehydes/Ketones | Thiosemicarbazone | juniv.edumdpi.com |

| Thiosemicarbazone | (Self-cyclization, base) | 1,2,4-Triazole-3-thione | nih.gov |

| Thiosemicarbazide | α-Haloesters | Thiazolidinone | researchgate.netchemmethod.com |

| Thiosemicarbazide | Dicarbonyl compounds | Thiadiazine | researchgate.net |

The sulfur and nitrogen atoms in this compound are susceptible to oxidation. Strong oxidizing agents can affect these functional groups.

With iodate (B108269) (IO₃⁻) , the amino group can be targeted. In studies with α-amino acids, potassium iodate has been used for oxidative decarboxylation, yielding aldehydes. openaccesspub.orgopenaccesspub.org The proposed mechanism involves an initial attack of the carboxylate group on protonated iodic acid (HIO₃), followed by the formation of a cyclic intermediate with the amino group, which then decomposes. openaccesspub.orgopenaccesspub.org For this compound, which lacks a carboxyl group, oxidation would likely target the hydrazine (B178648) and thioamide moieties. The sulfur atom is particularly prone to oxidation, potentially forming sulfoxides or sulfonic acids under harsh conditions. Iodine itself can be used in oxidative acylation reactions of related thioacids to form amides. organic-chemistry.org Reagents like N-iodosuccinimide (NIS) are also known to oxidize acidic amino acids to their corresponding aldehydes. jocpr.com

Regarding chlorite (B76162) (ClO₂⁻) , it is a strong oxidizing agent. While specific studies on its reaction with this compound are not prevalent, research on the enzyme chlorite dismutase (Cld) highlights the reactivity of chlorite. nih.gov Cld detoxifies chlorite by converting it to chloride and oxygen. nih.gov In the absence of such a catalyst, chlorite would likely cause non-specific oxidation of the sensitive sulfur and amino functionalities of the molecule, leading to degradation.

This compound contains an amide-like linkage (carbamimido) that can be susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis of amide bonds can proceed through different mechanisms depending on the pH. nih.gov For instance, studies on N-(o-carboxybenzoyl)-L-amino acids have shown that the reaction mechanism starting from the neutral form (corresponding to pH 0-3) is often the most favored pathway for amide hydrolysis. nih.gov Water molecules can function as both a catalyst and a reactant in these processes. nih.gov

The thioamide group can also undergo hydrolysis, typically yielding a carboxylic acid (or its conjugate base) and hydrogen sulfide (B99878). Furthermore, some thiosemicarbazide derivatives may exhibit enhanced metabolic stability, resisting enzymatic degradation. nih.gov However, under prolonged exposure to harsh chemical environments, degradation can occur. This may involve cleavage of the N-N bond or the thioamide C-N bond, leading to smaller fragments. nih.gov

Tautomerism and Isomerization Phenomena

Thiosemicarbazides and their derivatives are known to exhibit tautomerism and geometric isomerism. researchgate.net

Tautomerism: this compound can exist in equilibrium between its thione and thiol tautomeric forms. researchgate.net

Thione form: H₂N-N(C(=S)NHEt)H

Thiol form: H₂N-N(C(SH)=NEt)H

The thione form generally predominates in the solid state, but the thiol form can be significant in solution and is crucial for certain reactions, particularly in the formation of metal complexes and some heterocyclic systems where the sulfur atom acts as a nucleophile.

Isomerization: When this compound reacts with aldehydes or ketones to form thiosemicarbazones, the resulting C=N double bond introduces the possibility of geometric isomerism (E/Z or syn/anti). mdpi.com These isomers can be stable and sometimes separable, though they may interconvert in solution, with the equilibrium position influenced by the solvent, temperature, and substituents. researchgate.net The isomerization process can be slow, with some compounds taking days to reach a stable isomeric mixture in solution at room temperature. researchgate.net

Influence of Reaction Conditions on Selectivity and Yield (e.g., pH, catalysts)

The outcome, selectivity, and yield of reactions involving this compound are highly dependent on the reaction conditions.

pH: The pH of the reaction medium is a critical parameter. It influences the protonation state of the molecule's functional groups, thereby affecting its nucleophilicity and the reactivity of its partners.

In condensation reactions with carbonyls, a mildly acidic medium is often employed to catalyze the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic, without excessively protonating the nucleophilic N-amino group. juniv.edujocpr.com

In N-acylation reactions, the rate can be significantly dependent on pH, with optimal rates often observed in specific pH ranges that balance the concentration of the reactive, unprotonated amine form and the stability of the acylating agent. researchgate.netresearchgate.net

For hydrolysis reactions, both strongly acidic and strongly basic conditions can promote the cleavage of amide and thioamide bonds. nih.gov The optimal pH for hydrolysis depends on the specific substrate. nih.gov

Catalysts: Acid or base catalysis is commonly used in reactions involving thiosemicarbazides.

Acid Catalysis: A few drops of a strong acid like glacial acetic acid or hydrochloric acid are frequently added to catalyze the condensation reaction between thiosemicarbazides and carbonyl compounds, leading to higher yields of the corresponding thiosemicarbazones. juniv.edujocpr.comchemmethod.com

Base Catalysis: Base-catalyzed cyclization of thiosemicarbazone intermediates is a common strategy for synthesizing heterocycles like 1,2,4-triazoles. nih.gov Anhydrous sodium acetate (B1210297) is often used as a basic catalyst in cyclization reactions with reagents like chloroacetic acid. chemmethod.com

The choice of solvent can also influence reaction outcomes, for example by affecting the solubility of reactants and the stability of intermediates or transition states.

Vi. Advanced Analytical Methodologies for N Amino N Ethylcarbamimidothioic Acid Research

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of N-amino-N'-ethylcarbamimidothioic acid and its derivatives. Its strength lies in the ability to separate complex mixtures into individual components, allowing for precise quantification and identification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Quantification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted method for assessing the purity and determining the concentration of thiosemicarbazide (B42300) derivatives, including this compound. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.

Detailed research findings for compounds structurally similar to this compound demonstrate the utility of C18 columns as the stationary phase. The mobile phase typically consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. This gradient elution allows for the effective separation of the main compound from its impurities and potential degradation products. Detection is commonly performed using a UV detector, with wavelengths around 280 nm often being optimal for this class of compounds, corresponding to the π → π* transitions within the molecule. mdpi.com The method's validation according to international guidelines ensures its reliability, reproducibility, and accuracy for routine analysis.

Below is a representative table of RP-HPLC parameters that could be adapted for the analysis of this compound, based on established methods for related thiosemicarbazide derivatives.

| Parameter | Typical Value/Condition |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Ammonium (B1175870) Acetate (B1210297), pH 4.5) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 247-313 nm |

| Injection Volume | 10-20 µL |

This table presents typical parameters for the analysis of thiosemicarbazide derivatives and serves as a starting point for method development for this compound.

Nano Liquid Chromatography-Mass Spectrometry (nLC-MS/MS) for Trace Analysis

For the detection of minute quantities of this compound, Nano Liquid Chromatography-Mass Spectrometry (nLC-MS/MS) offers exceptional sensitivity and selectivity. This technique couples the high-resolution separation power of nano-flow HPLC with the precise mass identification capabilities of tandem mass spectrometry. The significantly lower flow rates in nLC (typically in the nanoliter per minute range) enhance ionization efficiency, leading to improved sensitivity, which is critical for trace analysis in complex biological or environmental samples.

While specific nLC-MS/MS methods for this compound are not extensively documented, the principles applied to other polar small molecules are relevant. The methodology would involve optimizing the chromatographic separation on a nano-column, followed by electrospray ionization (ESI) to generate ions. The subsequent MS/MS analysis would involve selecting the precursor ion of the target compound and fragmenting it to produce a characteristic product ion spectrum, which provides a high degree of confidence in identification and quantification.

Electrochemical Methods for Detection and Quantification

Electrochemical methods present a rapid, cost-effective, and highly sensitive alternative for the analysis of electroactive compounds like this compound. The presence of the thiosemicarbazide moiety, which contains oxidizable sulfur and nitrogen atoms, makes it amenable to electrochemical detection. electrochemsci.org

Cyclic voltammetry (CV) is a key technique used to study the redox properties of thiosemicarbazide derivatives. electrochemsci.org Studies on related compounds have shown that they undergo oxidation at specific potentials, which can be measured at a working electrode (e.g., glassy carbon or modified electrodes). nih.gov The peak current observed in techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) can be directly proportional to the concentration of the analyte, allowing for quantification. The development of chemically modified electrodes can further enhance selectivity and sensitivity by promoting the electrochemical reaction of the target compound. nih.gov

A hypothetical data table for the electrochemical detection of this compound based on data for similar compounds is presented below.

| Parameter | Potential Value/Condition |

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Auxiliary Electrode | Platinum wire |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Potential Range | +0.2 V to +1.2 V |

| Pulse Amplitude | 50 mV |

| Scan Rate | 20 mV/s |

This table illustrates potential parameters for developing an electrochemical method for this compound quantification.

Spectrophotometric Quantification Methods (e.g., UV-Vis)

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of this compound, provided the compound exhibits significant absorbance in the UV-Vis range. The electronic spectrum of thiosemicarbazone derivatives typically shows strong absorption bands in the UV region, which are attributed to π → π* electronic transitions within the aromatic rings and the C=N and C=S chromophores. japsonline.comnih.gov

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. The λmax for thiosemicarbazide derivatives is often found in the range of 300-340 nm. japsonline.comnih.gov This method is particularly useful for routine quality control where simplicity and speed are paramount.

The following table summarizes the key aspects of a UV-Vis spectrophotometric method for the quantification of this compound, based on data from related compounds.

| Parameter | Description |

| Instrument | UV-Vis Spectrophotometer |

| Solvent | Ethanol or Methanol |

| Wavelength of Max. Absorbance (λmax) | Typically in the 300-340 nm range japsonline.com |

| Calibration Range | Dependent on molar absorptivity, often in the µg/mL range |

| Quantification Principle | Beer-Lambert Law |

This table outlines the fundamental parameters for a UV-Vis spectrophotometric quantification assay for this compound.

Vii. Academic Research Applications and Functional Material Development

Role as Synthetic Intermediates and Reagents in Organic Synthesis

The utility of thiosemicarbazides, including N-amino-N'-ethylcarbamimidothioic acid, as intermediates in organic synthesis is well-established. nih.gov These compounds serve as potent starting materials for constructing complex molecular architectures, primarily due to the presence of the reactive imine bond (-N=CH-) that can be formed, making them useful for preparing heterocycles and non-natural β-amino acids. nih.gov

Thiosemicarbazide (B42300) derivatives are fundamental precursors in the synthesis of a wide array of heterocyclic compounds, many of which possess significant biological activity. researchgate.net The polyfunctional nature of the thiosemicarbazide scaffold allows for cyclization reactions with various electrophilic reagents to form stable ring systems. researchgate.net

The general synthetic pathway often involves an initial condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone to form a thiosemicarbazone. nih.govchemmethod.comuobaghdad.edu.iq This intermediate can then undergo cyclization under different conditions to yield various heterocyclic rings. For instance, reacting thiosemicarbazones with chloroacetic acid is a known method for producing thiazolidin-4-one derivatives. chemmethod.comuobaghdad.edu.iq Similarly, treatment with other reagents can lead to the formation of triazoles, thiadiazoles, and oxadiazoles. researchgate.netuobaghdad.edu.iqekb.eg The synthesis of these systems is of great interest as they are core structures in many pharmaceutical and bioactive materials. jocpr.com

| Heterocyclic System | Typical Reagents/Conditions for Cyclization | Reference |

|---|---|---|

| Thiazolidin-4-ones | Reaction of thiosemicarbazones with mercaptoacetic acid or chloroacetic acid. chemmethod.comuobaghdad.edu.iq | chemmethod.comuobaghdad.edu.iq |

| 1,2,4-Triazoles | Cyclization of thiosemicarbazide derivatives using a basic solution (e.g., NaOH). uobaghdad.edu.iq | uobaghdad.edu.iq |

| 1,3,4-Thiadiazoles | Reaction of thiosemicarbazide with carbon disulfide or cyclization of thiosemicarbazones with oxidizing agents like bromine in acetic acid. chemmethod.comekb.eg | chemmethod.comekb.eg |

| Pyrazoles | Reaction of thiosemicarbazide with compounds like ethyl acetoacetate. researchgate.net | researchgate.net |

| Oxazepines | Treatment of thiosemicarbazone derivatives with anhydrides such as phthalic anhydride. chemmethod.com | chemmethod.com |

While not typically a direct stoichiometric reagent, this compound analogues serve a crucial role as ligands in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming carbon-carbon (C-C) bonds in modern organic synthesis. researchgate.net The thiosemicarbazone ligands, formed from thiosemicarbazides, coordinate with metal centers like palladium (Pd) and copper (Cu), modifying the metal's electronic properties and stability, thereby facilitating catalytic cycles such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netnih.gov

The effectiveness of these catalytic systems is highly dependent on the structure of the ligand. researchgate.net For example, palladium complexes of thiosemicarbazone derivatives have been successfully employed in Suzuki-Miyaura couplings to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com In these cases, the thiosemicarbazone ligand binds to the palladium, which then catalyzes the coupling between an aryl halide and a boronic acid. researchgate.netmdpi.com

Ligand Chemistry and Coordination Compound Formation

The presence of both soft (sulfur) and borderline (nitrogen) donor atoms makes thiosemicarbazides like this compound excellent chelating ligands for a wide range of transition metal ions. sncwgs.ac.innih.gov They can coordinate to metals as neutral molecules or as deprotonated anions, typically acting as bidentate N,S-donor ligands to form stable five-membered chelate rings. sncwgs.ac.inmdpi.com This versatility has made them a subject of extensive research in coordination chemistry. jocpr.comsncwgs.ac.in

The synthesis of metal complexes with thiosemicarbazide derivatives is generally straightforward. A common method involves the reaction of the thiosemicarbazide ligand (or its corresponding thiosemicarbazone) with a metal salt, such as a chloride or acetate (B1210297) salt, in a suitable solvent like ethanol, methanol (B129727), or dioxane. chemmethod.comjocpr.com The reaction mixture is often refluxed to ensure completion. jocpr.com

Researchers have successfully synthesized a diverse array of complexes with various metal ions, including copper (Cu), cobalt (Co), nickel (Ni), zinc (Zn), palladium (Pd), and cadmium (Cd). jocpr.commdpi.commdpi.com The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary, leading to different geometries and coordination environments. For instance, studies have reported the formation of 1:1 and 1:2 metal-to-ligand complexes, resulting in structures such as square planar, tetrahedral, or octahedral geometries. nih.govtandfonline.com The specific outcome often depends on the metal ion, the substituents on the ligand, and the reaction conditions. tandfonline.com

A comprehensive suite of analytical techniques is employed to elucidate the structure and bonding of metal complexes derived from thiosemicarbazide ligands. These methods provide critical insights into how the ligand coordinates to the metal center.

| Technique | Information Obtained | Reference |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, coordination geometry (e.g., square-pyramidal, pseudo-octahedral). nih.govnih.gov | nih.govnih.gov |

| Infrared (IR) Spectroscopy | Identifies coordination sites by observing shifts in vibrational frequencies of functional groups (e.g., C=S, N-H, C=N). jocpr.commdpi.com | jocpr.commdpi.com |

| NMR Spectroscopy (¹H, ¹³C) | Confirms the ligand's structure post-complexation and provides information about the chemical environment of atoms. mdpi.comnih.gov | mdpi.comnih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the complex and confirms its composition. jocpr.com | jocpr.com |

| Elemental Analysis | Verifies the empirical formula and purity of the synthesized complex. tandfonline.com | tandfonline.com |

| Thermogravimetric Analysis (TGA) | Assesses thermal stability and determines the presence of coordinated or lattice water molecules. mdpi.com | mdpi.com |

Catalytic Applications and Organocatalysis

The applications of thiosemicarbazide derivatives extend into the field of catalysis. Their metal complexes are recognized as effective catalysts for important organic transformations, and the structural features of the ligands themselves suggest potential in organocatalysis. researchgate.netrroij.com

Transition metal complexes of thiosemicarbazones have been reported to catalyze various reactions, including C-C and C-N cross-coupling reactions. researchgate.netnih.gov For example, copper(I) iodide (CuI) systems promoted by amino acid-type ligands (which share functional group similarities with thiosemicarbazides) have been developed for C-N bond formation between aryl halides and amines. nih.gov The ligand plays a critical role in stabilizing the metal catalyst and facilitating the reaction, often allowing for milder reaction conditions. chimia.ch

In the realm of organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, structures related to thiosemicarbazides are of growing interest. Chiral β-amino acids and their derivatives have been shown to be efficient organocatalysts in asymmetric reactions like Michael additions. mdpi.com The ability of the thiosemicarbazide backbone to participate in hydrogen bonding and form chiral environments suggests its potential for development as a novel class of organocatalyst. Research into C2-symmetric amino acid-derived amides and guanidines as organocatalysts for aldol (B89426) and Michael reactions highlights the importance of hydrogen bonding interactions between the catalyst and substrates, a feature inherent to the thiosemicarbazide motif. researchgate.netsoton.ac.uk

Mechanistic Understanding of this compound Analogues as Catalysts

The catalytic activity of thiourea-based compounds, including analogues of this compound, is primarily rooted in their capacity for non-covalent interactions, specifically hydrogen bonding. wikipedia.org Unlike traditional metal-based catalysts, these organocatalysts activate substrates through a "partial protonation" mechanism. wikipedia.org The two N-H groups of the thiourea (B124793) core can form a dual hydrogen-bond with electrophilic species, such as carbonyls or nitro groups, effectively lowering the energy of the transition state and accelerating the reaction. rsc.orgnih.gov

Detailed mechanistic studies, often combining spectroscopic methods and density functional theory (DFT) calculations, have provided deep insights into these interactions. nih.govlibretexts.org Research on bifunctional thiourea catalysts reveals a cooperative mechanism where the thiourea unit activates an electrophile via hydrogen bonding, while a separate basic moiety on the catalyst (e.g., a tertiary amine) activates a nucleophile through deprotonation. libretexts.orgacs.org This simultaneous dual activation is a hallmark of highly efficient thiourea organocatalysts. rsc.org

The mechanism can be further nuanced. In some reactions, the thiourea catalyst can act as both a hydrogen bond donor and a Brønsted base. acs.org For instance, in the synthesis of benzothiazoles, the thiourea is believed to first activate a carbonyl group via hydrogen bonding for an initial attack, and subsequently act as a Brønsted base to abstract a proton from a thiol group, facilitating the final cyclization step. acs.org The conformation of the catalyst and its complex with the reactants is crucial for its function, with specific geometries being preferred to achieve optimal activation and stereoselectivity. nih.gov

Asymmetric Catalysis with Thiourea-based Organocatalysts

A major area of development for thiourea compounds is in asymmetric organocatalysis, where chiral derivatives are used to synthesize enantiomerically enriched products. nih.gov By incorporating a chiral scaffold, such as an amino alcohol or a derivative of a Cinchona alkaloid, into the structure of a thiourea catalyst, it is possible to create a chiral environment around the active site. nih.govjst.go.jp This allows the catalyst to differentiate between the prochiral faces of a substrate, leading to high levels of stereocontrol. rsc.org